molecular formula C25H22N2O6 B2917970 5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one CAS No. 618418-46-5

5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one

Cat. No. B2917970
CAS RN: 618418-46-5
M. Wt: 446.459
InChI Key: WNCVUAABIVHNGP-UHFFFAOYSA-N
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Description

5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C25H22N2O6 and its molecular weight is 446.459. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Chemistry and Synthesis

Research in heterocyclic chemistry, particularly involving pyrroles and pyrazoles, often explores the synthesis of complex molecules for pharmaceutical and material science applications. For example, studies on pyrrolo[3,2-d]pyrimidines and pyrazolo[3,4-b]pyridines reveal methodologies for creating compounds with potential biological activity or unique physical properties. These syntheses involve strategic functionalization of heterocycles, akin to the diverse substituents seen in the query compound, showcasing the versatility of such frameworks in organic synthesis (Majumdar et al., 1998), (Quiroga et al., 1999).

Molecular Interactions and Tautomerism

Studies on tautomerism, such as those involving dimethoxyphenylpyrazoles, provide insights into molecular behavior that could influence the properties of compounds similar to the query molecule. Understanding how tautomeric forms stabilize through intramolecular hydrogen bonding or interact with solvents can inform the design of molecules with desired physical or biological properties (Halcrow et al., 1996), (Cornago et al., 2009).

Liquid Crystal Research

The structural motif of aromatic rings linked by ether bonds, as seen in the query compound, is relevant to the synthesis of liquid crystals. Research into 2-hydroxypyridine ester-based liquid crystals highlights the impact of terminal polar substituents and alkoxy chain length on mesophase behavior. Such studies could suggest applications of the query compound in material science, particularly in the development of new liquid crystalline materials (Hagar et al., 2020).

Lactonization and Chemical Reactivity

Research on lactonization processes, such as the transformation of dimethoxyphenyl ethynyl-benzoic acids into benzopyranones, provides valuable insights into the reactivity of compounds with similar structural elements. These studies not only elucidate reaction pathways but also highlight the synthetic utility of such transformations in creating compounds with potentially novel properties (Evans et al., 1995).

properties

IUPAC Name

(4E)-5-(3,4-dimethoxyphenyl)-4-[hydroxy-(3-methoxyphenyl)methylidene]-1-pyridin-2-ylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O6/c1-31-17-8-6-7-16(13-17)23(28)21-22(15-10-11-18(32-2)19(14-15)33-3)27(25(30)24(21)29)20-9-4-5-12-26-20/h4-14,22,28H,1-3H3/b23-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDIGEPFFOOKNT-XTQSDGFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C(=C(C3=CC(=CC=C3)OC)O)C(=O)C(=O)N2C4=CC=CC=N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2/C(=C(/C3=CC(=CC=C3)OC)\O)/C(=O)C(=O)N2C4=CC=CC=N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one

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